AZD8309

Description

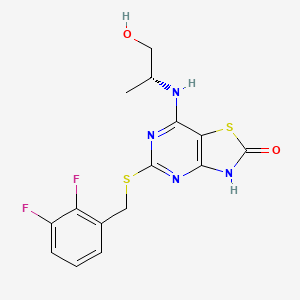

Structure

3D Structure

Propriétés

Numéro CAS |

333742-48-6 |

|---|---|

Formule moléculaire |

C15H14F2N4O2S2 |

Poids moléculaire |

384.4 g/mol |

Nom IUPAC |

5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |

InChI |

InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 |

Clé InChI |

SRHSMXLXWORYJK-SSDOTTSWSA-N |

SMILES isomérique |

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |

SMILES canonique |

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD8309; AZD-8309; AZD 8309; |

Origine du produit |

United States |

Foundational & Exploratory

AZD8309: A Technical Guide to its Mechanism of Action in Neutrophilic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophilic inflammation is a critical component of the innate immune response, but its dysregulation is a key driver of pathology in a range of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), severe asthma, and cystic fibrosis. A central axis in the recruitment and activation of neutrophils at sites of inflammation is the interaction between CXC chemokines, particularly CXCL1 and CXCL8 (IL-8), and the C-X-C chemokine receptor 2 (CXCR2) expressed on the neutrophil surface. AZD8309 is a potent, orally available small molecule antagonist of CXCR2. This technical guide provides an in-depth overview of the mechanism of action of this compound in mitigating neutrophilic inflammation, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

The Role of CXCR2 in Neutrophilic Inflammation

Neutrophil recruitment to inflamed tissues is a tightly regulated, multi-step process involving adhesion to the vascular endothelium and subsequent migration along a chemotactic gradient. The CXCR2 signaling pathway is a pivotal regulator of this process.

Upon tissue injury or infection, resident cells such as macrophages and epithelial cells release a variety of pro-inflammatory mediators, including lipopolysaccharide (LPS) from Gram-negative bacteria. These stimuli trigger the activation of transcription factors like NF-κB and AP-1, leading to the production and secretion of ELR+ CXC chemokines, most notably CXCL1 (GRO-α) and CXCL8 (IL-8). These chemokines bind to and activate CXCR2, a G-protein coupled receptor (GPCR) on the surface of neutrophils.

Activation of CXCR2 initiates a cascade of intracellular signaling events, including the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/p38 pathways. These signaling cascades culminate in a variety of cellular responses essential for the inflammatory function of neutrophils, such as:

-

Chemotaxis: Directed migration towards the source of the chemokine gradient.

-

Adhesion: Increased expression of adhesion molecules, facilitating firm attachment to the endothelium.

-

Degranulation: Release of cytotoxic and pro-inflammatory contents from intracellular granules, including neutrophil elastase.

-

Respiratory Burst: Production of reactive oxygen species (ROS) for microbial killing.

By blocking the binding of CXCL1 and CXCL8 to CXCR2, this compound effectively inhibits these downstream signaling events, thereby attenuating the recruitment and activation of neutrophils at the site of inflammation.

Preclinical and In Vitro Data

In Vitro Potency

This compound is a potent antagonist of the human CXCR2 receptor. In vitro studies have demonstrated its high affinity and functional antagonism.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 4 nM | Displacement of [¹²⁵I]IL-8 from human recombinant CXCR2 expressed in HEK293 cells. | [1] |

Preclinical In Vivo Efficacy

The efficacy of this compound has been demonstrated in animal models of inflammation. While direct preclinical data in an airway inflammation model for this compound is not publicly available, a study in a mouse model of experimental pancreatitis provides strong evidence for its ability to inhibit neutrophil migration in vivo.[1]

| Animal Model | Treatment | Key Findings | Reference |

| Caerulein-induced pancreatitis in mice | This compound (50 mg/kg; p.o.; twice daily) | - Significantly reduced myeloperoxidase (MPO), a marker of neutrophil infiltration, in the pancreas and lungs.[1]- Reduced intrapancreatic trypsin and elastase activity.[1]- Reduced serum cytokine levels and histopathological damage.[1] | [1] |

These preclinical findings supported the progression of this compound into clinical development for inflammatory diseases characterized by neutrophilia.

Clinical Pharmacology: A Human LPS Challenge Model

A key clinical study investigated the effects of this compound in a well-established model of acute airway inflammation: lipopolysaccharide (LPS) challenge in healthy volunteers.[2] This model reliably induces a robust but transient neutrophilic inflammatory response in the airways.

Experimental Protocol: Inhaled LPS Challenge

Study Design: A double-blind, placebo-controlled, two-way crossover study was conducted in 20 healthy adult subjects.[2]

Dosing Regimen: Subjects received either this compound (300 mg) or a matching placebo orally, twice daily for three days.[2]

LPS Challenge: On the third day of dosing, subjects inhaled a controlled dose of LPS to induce airway inflammation.[2]

Sputum Induction: Six hours after the LPS challenge, sputum was induced by inhalation of nebulized hypertonic saline. This is a standardized and non-invasive method to collect airway secretions for analysis.[2]

Washout and Crossover: Following a washout period of at least 21 days, subjects crossed over to the alternate treatment arm and repeated the procedures.[2]

Sputum Processing and Analysis:

-

Total and Differential Cell Counts: Sputum plugs were selected, treated with dithiothreitol (DTT) to disperse the mucus, and total cell counts were performed using a hemocytometer with trypan blue for viability. Differential cell counts (neutrophils, macrophages, etc.) were determined from cytospin preparations stained with Wright-Giemsa.[2]

-

Mediator Analysis: The supernatant from the processed sputum was analyzed for key inflammatory mediators. While the specific assay kits are not detailed in the primary publication, standard methods such as Enzyme-Linked Immunosorbent Assay (ELISA) are typically used for quantifying chemokines (CXCL1, CXCL8) and Leukotriene B₄ (LTB₄). Neutrophil elastase activity is commonly measured using a chromogenic substrate assay.[2]

Clinical Efficacy Data

Treatment with this compound resulted in a profound and statistically significant reduction in the hallmarks of LPS-induced neutrophilic inflammation.

Table 1: Effect of this compound on Sputum Inflammatory Cells Following LPS Challenge [2]

| Parameter | Placebo (Geometric Mean) | This compound (Geometric Mean) | % Reduction | p-value |

| Total Sputum Cells (x10⁴/mL) | 288.7 | 66.8 | 77% | < 0.001 |

| Sputum Neutrophils (x10⁴/mL) | 247.3 | 52.3 | 79% | < 0.05 |

| Sputum Macrophages (x10⁴/mL) | 32.5 | 17.1 | 47% | Not Significant |

Table 2: Effect of this compound on Sputum Inflammatory Mediators Following LPS Challenge [2]

| Mediator | Placebo (Geometric Mean) | This compound (Geometric Mean) | % Reduction | p-value |

| CXCL1 (pg/mL) | 1022 | 448 | 56% | < 0.05 |

| CXCL8 (pg/mL) | 2708.2 | 1373.8 | 52% (Trend) | 0.046 (Wilcoxon) |

| Neutrophil Elastase Activity (mU/mL) | 19.3 | 10.1 | 48% | < 0.05 |

| Leukotriene B₄ (pg/mL) | 109.8 | 67.3 | 39% (Trend) | Not Significant |

The dramatic reduction in both neutrophil numbers and the key chemokine (CXCL1) that drives their recruitment provides strong clinical evidence for the potent anti-inflammatory effects of this compound, mediated through the antagonism of CXCR2.[2] The reduction in neutrophil elastase activity is a direct consequence of the reduced neutrophil influx.[2]

Broader Context and Future Directions

The data presented herein clearly demonstrate that this compound, through its targeted antagonism of the CXCR2 receptor, can significantly inhibit acute neutrophilic inflammation. This mechanism holds considerable therapeutic promise for a variety of diseases where neutrophils are key pathological drivers.

The successful attenuation of LPS-induced airway neutrophilia suggests that this compound and other CXCR2 antagonists could be beneficial in managing chronic inflammatory lung diseases that are often resistant to corticosteroid therapy.[2] Further clinical investigation is warranted to establish the long-term safety and efficacy of this therapeutic approach in patient populations with diseases such as COPD, severe asthma, and cystic fibrosis. The robust and reproducible nature of the human LPS challenge model also provides a valuable platform for the early clinical evaluation of novel anti-inflammatory agents targeting the CXCR2 pathway.[2]

References

AZD8309: A Selective CXCR2 Antagonist for Inflammatory Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AZD8309, a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the inflammatory response in a variety of diseases. This document details the mechanism of action of this compound, its chemical properties, and available quantitative data from preclinical and clinical studies. Furthermore, it outlines detailed experimental protocols for key assays relevant to the evaluation of CXCR2 antagonists and provides visual representations of the CXCR2 signaling pathway and experimental workflows to facilitate a deeper understanding of this therapeutic target and the action of this compound.

Introduction to CXCR2 and Neutrophil-Mediated Inflammation

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by CXC chemokines containing the ELR motif (glutamic acid-leucine-arginine), such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (interleukin-8), triggers a cascade of intracellular signaling events. This signaling leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteolytic enzymes at sites of inflammation. While essential for host defense against pathogens, dysregulated CXCR2 signaling and excessive neutrophil infiltration are implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and pancreatitis. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy to mitigate neutrophil-driven tissue damage in these conditions.

This compound: A Selective CXCR2 Antagonist

This compound is a small molecule antagonist designed to selectively inhibit the CXCR2 receptor. Its chemical and physical properties are summarized below.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | (5R)-5-(2,3-difluorobenzyl)sulfanyl-7-(1-hydroxypropan-2-ylamino)-3H-thiazolo[4,5-d]pyrimidin-2-one | |

| CAS Number | 333742-48-6 | |

| Molecular Formula | C15H14F2N4O2S2 | |

| Molecular Weight | 384.41 g/mol |

Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. By binding to the receptor, it prevents the binding of endogenous CXC chemokine ligands, thereby inhibiting the downstream signaling pathways responsible for neutrophil migration and activation. This blockade of CXCR2 signaling is the primary mechanism through which this compound exerts its anti-inflammatory effects.

CXCR2 Signaling Pathway

The binding of a CXC chemokine to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This activation triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the cellular responses of chemotaxis, degranulation, and the respiratory burst.

The Role of AZD8309 in Blocking Neutrophil Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AZD8309, a potent and orally available antagonist of the chemokine receptor CXCR2, and its role in blocking neutrophil recruitment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Critical Role of Neutrophil Recruitment in Inflammation

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Their rapid recruitment to sites of inflammation or infection is a critical process for host defense. However, dysregulated or excessive neutrophil accumulation can lead to tissue damage and is a hallmark of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and acute respiratory distress syndrome (ARDS).

The recruitment of neutrophils from the bloodstream into tissues is a tightly regulated multi-step process involving the capture, rolling, firm adhesion of neutrophils to the endothelial lining of blood vessels, followed by their transmigration into the inflamed tissue. This cascade is orchestrated by a class of signaling proteins called chemokines.

The CXCR2 Signaling Axis: A Key Regulator of Neutrophil Migration

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils.[2][3] It plays a pivotal role in mediating neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient of chemokines. The primary ligands for CXCR2 are a group of ELR+ CXC chemokines, so-named for the conserved glutamic acid-leucine-arginine motif. In humans, these include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and most notably, CXCL8 (also known as Interleukin-8 or IL-8).

Binding of these chemokines to CXCR2 initiates a cascade of intracellular signaling events that are essential for neutrophil activation and migration. This makes the CXCR2 signaling axis a prime therapeutic target for inflammatory diseases characterized by excessive neutrophil infiltration.

This compound: A Potent CXCR2 Antagonist

This compound is a small molecule antagonist that selectively binds to and inhibits the CXCR2 receptor. By blocking the interaction of CXCR2 with its chemokine ligands, this compound effectively disrupts the downstream signaling pathways that drive neutrophil recruitment.

Quantitative Data on this compound Activity

The potency and efficacy of this compound in inhibiting neutrophil recruitment have been demonstrated in both in vitro and in vivo studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 for CXCR2 | 4 nM | Human | Radioligand binding assay | TargetMol |

| Inhibition of Sputum Neutrophils | 79% reduction | Human | In vivo LPS challenge with sputum induction | Leaker BR, et al. Respir Res. 2013.[4][5][6] |

| Inhibition of Nasal Lavage Leukocytes | 52% reduction | Human | In vivo LPS challenge with nasal lavage | Virtala R, et al. Clin Exp Allergy. 2012.[7] |

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This initiates a signaling cascade involving multiple downstream effectors that ultimately result in the cellular responses required for chemotaxis, such as cytoskeletal rearrangement and adhesion.

References

- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do chemokines navigate neutrophils to the target site: Dissecting the structural mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Airway inflammation evaluated in a human nasal lipopolysaccharide challenge model by investigating the effect of a CXCR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD8309: A Technical Guide for Investigating Neutrophilic Inflammation in COPD and Severe Asthma Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) and severe asthma are complex respiratory diseases often characterized by persistent airway inflammation. A key player in this inflammatory cascade is the neutrophil, a type of white blood cell that, in excess, can contribute to tissue damage and disease progression. The recruitment and activation of neutrophils in the airways are largely mediated by the chemokine receptor CXCR2. AZD8309 is a potent and selective antagonist of the CXCR2 receptor, making it a valuable tool for dissecting the role of neutrophil-driven inflammation in the pathogenesis of COPD and severe asthma. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in relevant experimental models.

Mechanism of Action: CXCR2 Antagonism

This compound exerts its anti-inflammatory effects by blocking the CXCR2 receptor on the surface of neutrophils.[1] CXCR2 is a G-protein coupled receptor that, upon binding to its ligands (such as CXCL1 and CXCL8), triggers a cascade of intracellular signaling events.[1][2] This signaling ultimately leads to neutrophil chemotaxis, activation, and the release of pro-inflammatory mediators, including proteases and reactive oxygen species.[3][4][5] By inhibiting this pathway, this compound can effectively reduce the influx and activation of neutrophils in the airways, thereby mitigating a central component of the inflammatory response in diseases like COPD and severe asthma.[1][6]

Signaling Pathways

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor initiates a complex network of intracellular signaling pathways that are crucial for neutrophil function. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream cascades.

Caption: CXCR2 signaling cascade initiated by ligand binding and inhibited by this compound.

Quantitative Data from Clinical Studies

Clinical studies in healthy volunteers using a lipopolysaccharide (LPS) challenge model have provided quantitative data on the efficacy of this compound in reducing airway inflammation. LPS, a component of gram-negative bacteria, is a potent inducer of neutrophilic inflammation and is used to mimic the inflammatory state seen in exacerbations of COPD and severe asthma.

| Parameter | Treatment Group | Reduction vs. Placebo | Study Population | Model | Reference |

| Sputum Total Cells | This compound (300 mg b.i.d.) | 77% (p < 0.001) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum Neutrophils | This compound (300 mg b.i.d.) | 79% (p < 0.05) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum Neutrophil Elastase | This compound (300 mg b.i.d.) | Significant Reduction (p < 0.05) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum CXCL1 | This compound (300 mg b.i.d.) | Significant Reduction (p < 0.05) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum Macrophages | This compound (300 mg b.i.d.) | 47% (trend) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum Leukotriene B4 | This compound (300 mg b.i.d.) | 39% (trend) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Sputum CXCL8 | This compound (300 mg b.i.d.) | 52% (trend) | Healthy Volunteers | Inhaled LPS Challenge | [1] |

| Nasal Lavage Leukocytes | This compound | 48% of placebo at 6h | Healthy Volunteers | Nasal LPS Challenge | [6][7] |

| Nasal Lavage LTB4 | This compound | 45% of placebo at 6h | Healthy Volunteers | Nasal LPS Challenge | [6][7] |

| Nasal Lavage Neutrophil Elastase | This compound | Reduction at 24h | Healthy Volunteers | Nasal LPS Challenge | [6][7] |

Experimental Protocols

Human Inhaled Lipopolysaccharide (LPS) Challenge Model

This model is used to induce a controlled, acute neutrophilic airway inflammation in healthy volunteers, providing a platform to evaluate the efficacy of anti-inflammatory agents like this compound.[1][2]

Caption: Workflow for the human inhaled LPS challenge model.

Detailed Methodology:

-

Subject Recruitment: Healthy, non-smoking volunteers are recruited for the study.

-

Study Design: A randomized, double-blind, placebo-controlled, cross-over design is typically employed.[1]

-

Dosing: Subjects receive either this compound (e.g., 300 mg twice daily) or a matching placebo for a predefined period (e.g., 3 days) before the challenge.[2]

-

LPS Challenge: Subjects inhale a nebulized solution of LPS (e.g., 30 µg).[1]

-

Sputum Induction: Sputum is induced, typically 6 hours after the LPS challenge, by inhalation of nebulized hypertonic saline.[2]

-

Sputum Analysis: The collected sputum is processed to determine total and differential cell counts (neutrophils, macrophages, etc.) and levels of inflammatory mediators (e.g., CXCL1, CXCL8, neutrophil elastase, leukotriene B4).[1]

Human Nasal Lipopolysaccharide (LPS) Challenge Model

This is a less invasive alternative to the inhaled challenge model, inducing a localized neutrophilic inflammation in the upper airways.[6][7]

Caption: Workflow for the human nasal LPS challenge model.

Detailed Methodology:

-

Subject Recruitment: Healthy volunteers are enrolled in the study.[6][7]

-

Study Design: The study typically follows a randomized, double-blind, placebo-controlled, cross-over design.[7]

-

Dosing: Participants are dosed with this compound or placebo for a specified duration (e.g., 3 days).[6]

-

Nasal Challenge: A solution of LPS (e.g., 50 µg) is administered into each nostril.[6]

-

Nasal Lavage: Nasal lavage is performed at specific time points after the challenge (e.g., 6 and 24 hours) to collect airway fluid.[6]

-

Lavage Fluid Analysis: The collected fluid is analyzed for leukocyte and neutrophil counts, as well as the concentration of inflammatory mediators.[7]

Application in COPD and Severe Asthma Research

While direct studies of this compound in animal models of COPD and severe asthma are not yet published, the rationale for its use in studying the pathogenesis of these diseases is strong, based on the central role of neutrophilic inflammation.

Rationale for Use

-

Neutrophilic Inflammation: Both COPD and certain phenotypes of severe asthma are characterized by a significant presence of neutrophils in the airways.[1] This neutrophilic inflammation is often resistant to corticosteroid therapy, representing a major unmet clinical need.

-

CXCR2 Upregulation: The ligands for CXCR2, such as CXCL1 and CXCL8, are found at elevated levels in the airways of patients with COPD and severe asthma, driving neutrophil recruitment.

-

Preclinical and Clinical Evidence with other CXCR2 Antagonists: Studies with other CXCR2 antagonists have shown reductions in airway neutrophilia in preclinical models of COPD and in clinical trials of patients with COPD and severe asthma, supporting the therapeutic potential of this drug class.

Potential Experimental Approaches

This compound can be a valuable tool in preclinical models to investigate the specific contribution of CXCR2-mediated neutrophil recruitment to various aspects of disease pathogenesis.

-

COPD Models:

-

Cigarette Smoke Exposure Models: Mice or other animal models exposed to cigarette smoke develop chronic airway inflammation, emphysema, and mucus hypersecretion, all of which have a neutrophilic component. This compound could be used to determine the impact of blocking neutrophil recruitment on the development and progression of these features.

-

-

Severe Asthma Models:

-

Ovalbumin (OVA) or House Dust Mite (HDM) with LPS Co-challenge Models: These models can be used to induce a neutrophilic or mixed granulocytic inflammatory phenotype, which is more representative of severe, steroid-resistant asthma. This compound can be employed to elucidate the role of neutrophils in airway hyperresponsiveness and airway remodeling in these models.

-

Conclusion

This compound is a potent and selective CXCR2 antagonist that has demonstrated significant efficacy in reducing neutrophilic inflammation in human challenge models. Its specific mechanism of action makes it an invaluable research tool for elucidating the role of neutrophil-driven inflammation in the complex pathogenesis of COPD and severe asthma. Further investigation of this compound in relevant preclinical disease models is warranted to fully understand its therapeutic potential and to guide the development of novel anti-inflammatory strategies for these debilitating respiratory diseases.

References

- 1. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Airway inflammation evaluated in a human nasal lipopolysaccharide challenge model by investigating the effect of a CXCR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

AZD8309: A Technical Guide to its Therapeutic Potential as a CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8309 is a potent, orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. By inhibiting the CXCR2 signaling pathway, this compound effectively attenuates neutrophil-driven inflammation, a key pathological feature in a range of inflammatory diseases. This document summarizes the current understanding of this compound and its potential applications in conditions such as inflammatory airway diseases and acute pancreatitis.

Introduction

Neutrophilic inflammation is a critical component of the innate immune response. However, its dysregulation can lead to significant tissue damage and contribute to the pathogenesis of numerous acute and chronic inflammatory diseases. A key mediator of neutrophil recruitment and activation is the chemokine receptor CXCR2. Its ligands, including CXCL1 and CXCL8 (IL-8), are potent chemoattractants for neutrophils. This compound is a small molecule antagonist designed to specifically block the interaction of these chemokines with CXCR2, thereby inhibiting downstream inflammatory cascades. This guide explores the scientific rationale and data supporting the therapeutic potential of this compound.

Mechanism of Action: The CXCR2 Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the CXCR2 receptor, a G protein-coupled receptor (GPCR). By binding to CXCR2, this compound prevents the binding of endogenous ligands, primarily ELR-positive CXC chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, and CXCL8. This blockade inhibits the subsequent intracellular signaling cascades that are crucial for neutrophil chemotaxis, activation, and survival.

The binding of chemokines to CXCR2 typically activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, trigger multiple downstream signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in a variety of cellular responses, including calcium mobilization, actin polymerization, and ultimately, directed cell migration towards the inflammatory stimulus. This compound effectively abrogates these signaling events by preventing the initial ligand-receptor interaction.

Caption: this compound blocks CXCL-mediated CXCR2 signaling.

Preclinical and Clinical Data

Preclinical Studies

In a murine model of experimental pancreatitis, oral administration of this compound demonstrated significant therapeutic effects.[1] The study utilized two models: a mild form induced by caerulein and a severe form induced by intraductal taurocholate.

Table 1: Effects of this compound in Experimental Pancreatitis [1]

| Parameter | Model | Treatment | Outcome |

| Myeloperoxidase (MPO) | Caerulein & Taurocholate | This compound (50 mg/kg) | Significantly reduced in pancreas and lungs |

| Intrapancreatic Trypsin Activity | Caerulein | This compound (50 mg/kg) | Significantly reduced at 8 hours |

| Intrapancreatic Elastase Activity | Caerulein | This compound (50 mg/kg) | Significantly reduced at 8 hours |

| Cathepsin B Activity | Taurocholate | This compound (50 mg/kg) | Reduced |

| Serum Cytokine Levels | Both | This compound (50 mg/kg) | Reduced |

| Histopathological Damage | Both | This compound (50 mg/kg) | Reduced |

These findings suggest that by inhibiting neutrophil transmigration and subsequent protease activation, this compound can ameliorate the severity of acute pancreatitis.[1]

Clinical Studies

A key clinical trial (NCT00860821) investigated the effect of this compound on lipopolysaccharide (LPS)-induced airway inflammation in healthy volunteers.[2][3][4] This model is used to mimic the neutrophilic inflammation characteristic of diseases like Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.

Table 2: Efficacy of this compound in LPS-Induced Airway Inflammation (Sputum Analysis) [2][3][4]

| Parameter | Treatment | Mean Reduction vs. Placebo | p-value |

| Total Sputum Cells | This compound (300 mg twice daily) | 77% | < 0.001 |

| Sputum Neutrophils | This compound (300 mg twice daily) | 79% | < 0.05 |

| Neutrophil Elastase Activity | This compound (300 mg twice daily) | Significant reduction | < 0.05 |

| CXCL1 | This compound (300 mg twice daily) | Significant reduction | < 0.05 |

| Sputum Macrophages | This compound (300 mg twice daily) | 47% (trend) | Not statistically significant |

| Leukotriene B4 | This compound (300 mg twice daily) | 39% (trend) | Not statistically significant |

| CXCL8 (IL-8) | This compound (300 mg twice daily) | 52% (trend) | Not statistically significant |

Another study evaluated this compound in a nasal LPS challenge model in healthy volunteers.[5] This model provides a convenient and well-tolerated alternative to assess the anti-inflammatory effects on neutrophilic migration.

Table 3: Efficacy of this compound in Nasal LPS Challenge [5]

| Parameter | Time Point | Treatment | Reduction vs. Placebo |

| Leucocyte Count (in nasal lavage) | 6 hours post-challenge | This compound | Reduced to 48% of placebo |

| LTB4 Levels (in nasal lavage) | 6 hours post-challenge | This compound | Reduced to 45% of placebo |

| Neutrophil Elastase Activity | 24 hours post-challenge | This compound | Reduced |

These clinical data strongly support the potent anti-inflammatory effects of this compound in attenuating neutrophil recruitment and activation in humans.[2][3][4][5]

Experimental Protocols

LPS-Induced Airway Inflammation Model (Clinical)

The following provides a generalized protocol based on the methodology of the NCT00860821 trial.[2][3][4]

Caption: Workflow for LPS-induced airway inflammation study.

Detailed Steps:

-

Subject Recruitment and Screening: Healthy, non-smoking volunteers are screened for inclusion criteria, including baseline lung function and blood counts.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.

-

Dosing Regimen: Subjects receive either this compound (e.g., 300 mg) or a matching placebo orally twice daily for a period of three days.

-

LPS Challenge: On the third day of dosing, subjects inhale a standardized dose of lipopolysaccharide (LPS).

-

Sputum Induction and Collection: Six hours following the LPS challenge, sputum is induced by inhalation of nebulized hypertonic saline.

-

Sputum Processing: The collected sputum is processed to separate cells from the supernatant. This involves homogenization, filtration, and centrifugation.

-

Cell Analysis: Total cell counts are performed, and differential cell counts (neutrophils, macrophages, etc.) are determined from cytospin preparations stained with a suitable histological stain.

-

Mediator Analysis: The sputum supernatant is analyzed for concentrations of inflammatory mediators such as CXCL1, CXCL8, leukotriene B4 (LTB4), and neutrophil elastase (NE) activity using techniques like ELISA.

-

Crossover and Washout: After a washout period, subjects cross over to the alternate treatment arm and the procedure is repeated.

Experimental Pancreatitis Model (Preclinical)

The following is a generalized protocol for inducing and evaluating experimental pancreatitis in mice.[1]

-

Animal Model: Male C57BL/6 mice are used.

-

Dosing: this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., mannitol) is administered via oral gavage twice daily, starting 3 hours before pancreatitis induction.

-

Induction of Pancreatitis:

-

Mild Pancreatitis: Intraperitoneal injections of caerulein (a cholecystokinin analogue).

-

Severe Pancreatitis: Intraductal infusion of taurocholate.

-

-

Sample Collection: At various time points (e.g., 8, 24, 48 hours) post-induction, animals are euthanized, and samples of the pancreas, lungs, and blood are collected.

-

Analysis:

-

Histopathology: Pancreatic and lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage, edema, and inflammatory cell infiltration.

-

Biochemical Assays:

-

Serum amylase and lipase levels are measured as markers of pancreatic injury.

-

Pancreatic tissue homogenates are assayed for myeloperoxidase (MPO) content (as a marker of neutrophil infiltration), and the activity of digestive enzymes like trypsin, elastase, and cathepsin B.

-

-

Cytokine Measurement: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines using methods like ELISA or multiplex assays.

-

Pharmacokinetics and Pharmacodynamics

While detailed pharmacokinetic data for this compound is not extensively published in the provided search results, studies with similar CXCR2 antagonists like AZD5069 indicate that these compounds are orally bioavailable and achieve plasma concentrations sufficient to engage the target receptor.[6] Pharmacodynamic studies clearly demonstrate a dose-dependent reduction in neutrophil counts in response to inflammatory stimuli.[2][3][4] The half-life of these compounds is a critical factor for determining dosing frequency to maintain therapeutic concentrations.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for a variety of neutrophil-driven inflammatory diseases. Its potent and specific antagonism of the CXCR2 receptor translates into a marked reduction of neutrophil recruitment and activation in both preclinical models and human clinical studies. The data from LPS challenge studies, in particular, highlight its promise for respiratory diseases characterized by neutrophilic inflammation, such as COPD and severe asthma. Furthermore, the positive results in experimental pancreatitis suggest a broader applicability in acute inflammatory conditions.

Future research should focus on long-term safety and efficacy studies in patient populations with specific diseases. A more detailed understanding of the pharmacokinetic profile of this compound will be crucial for optimizing dosing regimens. Additionally, exploring the potential of this compound in other neutrophil-mediated pathologies, such as ischemia-reperfusion injury and certain autoimmune disorders, is warranted. The continued investigation of this compound and other CXCR2 antagonists holds significant promise for the development of novel anti-inflammatory therapies.

References

- 1. Identification of Novel Ligands for Targeted Antifibrotic Therapy of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 6. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AZD8309 on Chemokine-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8309 is an orally active, potent, and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] This receptor plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the inflammatory response.[4] By blocking the interaction of CXCR2 with its cognate chemokines, primarily CXCL1 and CXCL8 (IL-8), this compound effectively attenuates neutrophil-driven inflammation. This technical guide provides an in-depth overview of the effects of this compound on chemokine-mediated signaling pathways, including a summary of its pharmacological data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Core Mechanism of Action: CXCR2 Antagonism

This compound exerts its anti-inflammatory effects by directly interfering with the CXCR2 signaling cascade. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils.[4] The binding of chemokines like CXCL1 and CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound acts as a competitive antagonist at the CXCR2 receptor, preventing the binding of its natural ligands and thereby inhibiting these downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, demonstrating its potency and efficacy in both in vitro and in vivo settings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | HEK293 | [125I]IL-8 Displacement | 4 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Human Lipopolysaccharide (LPS) Challenge Model

| Endpoint | Sample Type | Dose | Reduction vs. Placebo | p-value | Reference |

| Total Sputum Cells | Induced Sputum | 300 mg, twice daily | 77% | < 0.001 | [5][6][7] |

| Sputum Neutrophils | Induced Sputum | 300 mg, twice daily | 79% | < 0.05 | [5][6][7] |

| Sputum CXCL1 | Induced Sputum | 300 mg, twice daily | 25% | 0.044 | [5] |

| Sputum CXCL8 | Induced Sputum | 300 mg, twice daily | 52% | 0.1 (not significant) | [5] |

| Sputum Neutrophil Elastase | Induced Sputum | 300 mg, twice daily | 35% | 0.012 | [5] |

| Sputum Leukotriene B4 | Induced Sputum | 300 mg, twice daily | 39% | 0.075 (not significant) | [5] |

| Nasal Lavage Leukocytes | Nasal Lavage | Not specified | 52% (at 6h post-LPS) | Not specified | [8] |

| Nasal Lavage LTB4 | Nasal Lavage | Not specified | 55% (at 6h post-LPS) | Not specified | [8] |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Pancreatitis

| Parameter | Effect | Dose | Reference |

| Neutrophil Migration | Reduced | 50 mg/kg, orally | [1][2] |

| Pancreatic MPO | Reduced | 50 mg/kg, orally | [1] |

| Lung MPO | Reduced | 50 mg/kg, orally | [1] |

| Pancreatic Trypsin Activity | Reduced | 50 mg/kg, orally | [1] |

| Pancreatic Elastase Activity | Reduced | 50 mg/kg, orally | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided in the DOT language for Graphviz.

CXCR2 Signaling Pathway

Figure 1: CXCR2 Signaling Pathway and Inhibition by this compound

General Experimental Workflow for In Vitro Characterization

Figure 2: General Workflow for In Vitro Characterization of this compound

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize CXCR2 antagonists like this compound. Specific parameters may require optimization depending on the cell line and reagents used.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC50, Ki) of this compound for the CXCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CXCR2.

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

-

Radiolabeled CXCR2 ligand (e.g., [125I]IL-8).

-

This compound stock solution in DMSO.

-

Non-specific binding control (e.g., a high concentration of unlabeled IL-8).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with glass fiber filters.

Protocol:

-

Prepare cell membranes from CXCR2-expressing HEK293 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]IL-8 (typically at or below its Kd), and serial dilutions of this compound.

-

For total binding wells, add vehicle (DMSO) instead of this compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled IL-8.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

Materials:

-

CXCR2-expressing cells (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CXCR2 agonist (e.g., CXCL8).

-

This compound stock solution in DMSO.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Seed CXCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

During the dye loading, prepare a plate with serial dilutions of this compound and a plate with the CXCR2 agonist (e.g., CXCL8 at its EC80 concentration).

-

After dye loading, wash the cells with assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the cell plate in the fluorescence plate reader.

-

Initiate the measurement of fluorescence over time.

-

After establishing a stable baseline, automatically add the CXCR2 agonist to all wells.

-

Continue to monitor the fluorescence signal to capture the transient increase in intracellular calcium.

-

The peak fluorescence intensity is proportional to the amount of calcium released.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of this compound to determine the IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Chemoattractant (e.g., CXCL8).

-

This compound stock solution in DMSO.

-

Boyden chamber or Transwell inserts with a polycarbonate membrane (typically 3-5 µm pore size).

-

Multi-well companion plates.

-

Method for quantifying migrated cells (e.g., cell staining and microscopy, or a fluorescent dye like Calcein-AM).

Protocol:

-

Isolate human neutrophils from the whole blood of healthy donors using a standard method like density gradient centrifugation.

-

Resuspend the isolated neutrophils in chemotaxis buffer.

-

Add the chemoattractant (CXCL8) to the lower wells of the companion plate. For negative control wells, add only chemotaxis buffer.

-

Place the Transwell inserts into the wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescence-based assay with a dye like Calcein-AM.

-

Plot the percentage of inhibition of chemotaxis against the log concentration of this compound to determine the IC50. The pA2 value can also be determined from these data to quantify the antagonist's potency.

Conclusion

This compound is a well-characterized CXCR2 antagonist with demonstrated efficacy in reducing neutrophil-mediated inflammation in both preclinical and clinical settings. Its mechanism of action, centered on the inhibition of the CXCR2 signaling pathway, prevents the recruitment and activation of neutrophils at sites of inflammation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand the role of CXCR2 in inflammatory diseases and to develop novel therapeutic interventions. The provided visual diagrams of the signaling pathway and experimental workflows offer a clear and concise overview of the key concepts. Further investigation into the nuanced effects of this compound on various downstream signaling molecules and in different disease models will continue to enhance our understanding of its therapeutic potential.

References

- 1. This compound | Glutathione Peroxidase | CXCR | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Airway inflammation evaluated in a human nasal lipopolysaccharide challenge model by investigating the effect of a CXCR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research and Development of AZD8309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8309 is a potent, orally available, small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Developed by AstraZeneca, its primary mechanism of action involves the inhibition of neutrophil recruitment and activation, key components of the inflammatory cascade in various diseases. This technical guide provides a comprehensive overview of the preclinical research and development of this compound, summarizing key in vitro and in vivo findings, experimental methodologies, and the underlying signaling pathways. While this compound demonstrated utility as a research tool for understanding the role of CXCR2 in inflammatory lung disease, its progression into later stages of clinical development was hampered by suboptimal pharmacokinetic properties, including variable bioavailability and a short half-life in humans.[1]

Mechanism of Action

This compound functions as a reversible antagonist of CXCR2.[2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by chemokine ligands, such as CXCL1 and CXCL8 (Interleukin-8), triggers a signaling cascade that leads to neutrophil chemotaxis, adhesion, and activation at sites of inflammation. By blocking this interaction, this compound effectively mitigates the inflammatory response driven by neutrophils. The compound is noted to be a valuable tool for investigating the role of CXCR2 antagonists in inflammatory lung conditions.[1]

In Vitro Pharmacology

Key In Vitro Assays:

-

Receptor Binding Assays: These assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For this compound, a radioligand binding assay would typically be employed using cell lines engineered to express human CXCR2, such as HEK293 cells. The assay would measure the displacement of a radiolabeled CXCR2 ligand (e.g., [125I]IL-8) by increasing concentrations of this compound to determine its binding affinity (Ki).

-

Chemotaxis Assays: These functional assays assess the ability of a compound to inhibit the directed migration of cells, typically neutrophils, towards a chemoattractant. A common method is the Boyden chamber or Transwell assay, where neutrophils are placed in an upper chamber and a CXCR2 ligand (e.g., CXCL1 or CXCL8) is placed in the lower chamber. The number of cells that migrate through a porous membrane to the lower chamber is quantified in the presence and absence of the antagonist to determine its inhibitory concentration (IC50).

-

Calcium Mobilization Assays: Upon ligand binding, GPCRs like CXCR2 trigger an increase in intracellular calcium concentration. Calcium mobilization assays measure this change in real-time using fluorescent calcium indicators. Inhibition of the calcium flux by an antagonist provides a measure of its functional potency at the receptor.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a living organism. For this compound, research has focused on models of acute inflammation, particularly those induced by lipopolysaccharide (LPS).

Animal Models of Respiratory Inflammation

Studies in animal models have demonstrated that neutrophilic inflammation induced by inhaled LPS is attenuated in CXCR2-deficient mice and that small molecule CXCR2 antagonists can inhibit pulmonary neutrophilic inflammation in various animal species.[2]

Table 1: Summary of In Vivo Efficacy in LPS-Induced Inflammation Models

| Model System | Treatment Regimen | Key Findings | Reference(s) |

| Human Nasal LPS Challenge | This compound or placebo for 3 days, followed by nasal LPS challenge (50 µ g/nostril ) | Reduced leucocyte count in nasal lavage to 48% of placebo at 6 hours. Reduced LTB4 levels to 45% of placebo at 6 hours. Reduced neutrophil elastase activity at 24 hours. | [4] |

| Human Inhaled LPS Challenge | This compound (300 mg, twice daily) or placebo for 3 days, followed by inhaled LPS challenge | Mean 77% reduction in total sputum cells (p < 0.001). Mean 79% reduction in sputum neutrophils (p < 0.05). Reduction in neutrophil elastase activity (p < 0.05). Reduction in CXCL1 (p < 0.05). Trends for reductions in sputum macrophages (47%), leukotriene B4 (39%), and CXCL8 (52%). | [2][3][5] |

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of chemokines like CXCL1 and CXCL8 to CXCR2 initiates a cascade of intracellular signaling events. This process is fundamental to the chemoattraction and activation of neutrophils. The following diagram illustrates the canonical CXCR2 signaling pathway and the point of intervention for this compound.

Caption: CXCR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vivo LPS Challenge and Sputum Analysis

The following diagram outlines the typical workflow for a human in vivo study investigating the effects of this compound on LPS-induced airway inflammation.

Caption: Workflow for LPS Challenge and Sputum Analysis.

Experimental Protocols

In Vivo Human LPS Challenge Model

Objective: To assess the anti-inflammatory effect of a CXCR2 antagonist on LPS-induced airway neutrophilia in healthy volunteers.

Materials:

-

This compound (e.g., 300 mg capsules) and matching placebo.

-

Lyophilized LPS (E. coli-derived).

-

Sterile, isotonic saline for reconstitution.

-

Breath-activated dosimeter (e.g., Mefar MB3).

-

Sputum induction setup (nebulizer with hypertonic saline).

-

Materials for sputum processing (DTT, PBS, filters, centrifuge).

-

Hemocytometer and reagents for cell counting (e.g., Trypan blue).

-

Cytospin and staining reagents (e.g., Wright-Giemsa) for differential cell counts.

-

ELISA kits for quantification of CXCL1, CXCL8, and LTB4.

-

Neutrophil elastase activity assay kit.

Protocol:

-

Subject Recruitment and Screening: Recruit healthy, non-smoking subjects with normal lung function.

-

Dosing: In a double-blind, placebo-controlled, crossover design, subjects receive either this compound (e.g., 300 mg twice daily) or placebo for a predefined period (e.g., 3 days).[2][3] A washout period of at least 21 days is implemented between treatment periods.[3]

-

LPS Challenge: On the final day of dosing, subjects inhale a standardized dose of LPS (e.g., 30 µg) reconstituted in sterile saline, administered via a breath-activated dosimeter.[3]

-

Induced Sputum Collection: Six hours after the LPS challenge, induce sputum by inhalation of nebulized hypertonic saline.[3]

-

Sputum Processing:

-

Select purulent portions of the sputum and treat with a mucolytic agent (e.g., dithiothreitol - DTT).

-

Filter the sample to remove debris and centrifuge to separate the cell pellet from the supernatant.

-

Store the supernatant at -80°C for mediator analysis.

-

Resuspend the cell pellet in PBS.

-

-

Cell Counting:

-

Perform total leukocyte counts using a hemocytometer and Trypan blue exclusion for viability.

-

Prepare cytospin slides from the cell suspension and stain (e.g., Wright-Giemsa) to perform differential cell counts (neutrophils, macrophages, etc.).

-

-

Mediator Analysis:

-

Quantify the concentrations of CXCL1, CXCL8, and LTB4 in the sputum supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Measure neutrophil elastase activity in the supernatant using a fluorometric or colorimetric assay.

-

-

Data Analysis: Compare the cell counts and mediator concentrations between the this compound and placebo treatment groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

The preclinical data for this compound strongly support its role as a potent and effective antagonist of the CXCR2 receptor. In both in vitro and in vivo models, particularly the human LPS challenge model, this compound demonstrated a significant ability to reduce neutrophil recruitment and the levels of key inflammatory mediators. This body of research underscores the therapeutic potential of CXCR2 antagonism for neutrophilic inflammatory diseases. However, the development of this compound was ultimately halted due to unfavorable pharmacokinetic properties in humans. Despite this, the preclinical and early clinical studies of this compound have provided invaluable insights into the role of the CXCR2 pathway in inflammation and have served as a foundation for the development of subsequent CXCR2 antagonists with improved drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Airway inflammation evaluated in a human nasal lipopolysaccharide challenge model by investigating the effect of a CXCR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD8309: A Technical Guide to its Impact on Inflammatory Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8309 is a potent and reversible antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator in the recruitment of inflammatory cells, particularly neutrophils, to sites of inflammation. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantifiable effects on inflammatory cell migration. It details the underlying CXCR2 signaling pathways, comprehensive experimental protocols from key clinical and preclinical studies, and summarizes the quantitative data on its efficacy in inhibiting cellular inflammatory responses. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction: The Role of CXCR2 in Inflammatory Cell Migration

Inflammatory cell migration is a critical component of the immune response, orchestrated by a family of signaling proteins known as chemokines.[1] These chemokines bind to G-protein-coupled receptors (GPCRs) on the surface of immune cells, directing their movement towards inflamed tissues. The CXCR2 receptor is predominantly expressed on neutrophils, which are key effector cells in the innate immune system.[1] It is also found on other inflammatory cells, including monocytes and mast cells.[1][2] Ligands for CXCR2, such as CXCL1 and CXCL8 (IL-8), are upregulated at sites of inflammation, creating a chemotactic gradient that drives the influx of neutrophils.[2] This process, while essential for host defense, can contribute to tissue damage in chronic inflammatory diseases. Consequently, antagonizing the CXCR2 receptor presents a promising therapeutic strategy for a range of neutrophilic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis.[2][3] this compound has been developed as a small molecule antagonist to specifically block this signaling pathway.

Mechanism of Action: The CXCR2 Signaling Cascade

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of cognate chemokines to the CXCR2 receptor. This action blocks the initiation of the downstream signaling cascade that ultimately leads to cell migration.

CXCR2 Signaling Pathway

Upon ligand binding, the CXCR2 receptor undergoes a conformational change, activating an associated intracellular heterotrimeric G-protein (primarily of the Gαi subtype). This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then trigger multiple downstream effector pathways:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are crucial for cell polarization and motility.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating proteins such as Akt (protein kinase B), which are involved in cell survival and migration.

-

Ras/MAPK Pathway: The activation of CXCR2 can also lead to the activation of the Ras/mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a role in gene expression and cell proliferation, further contributing to the inflammatory response.

The culmination of these signaling events results in the reorganization of the actin cytoskeleton, leading to the formation of lamellipodia and filopodia, which are essential for directed cell movement.

Quantitative Data on the Impact of this compound on Inflammatory Cell Migration

The efficacy of this compound in inhibiting inflammatory cell migration has been demonstrated in both clinical and preclinical studies. The following tables summarize the key quantitative findings.

Clinical Data: LPS-Induced Airway Inflammation in Healthy Volunteers

A key study by Leaker et al. investigated the effect of oral this compound on lipopolysaccharide (LPS)-induced airway inflammation in healthy volunteers.[2][3]

Table 1: Effect of this compound on Sputum Inflammatory Cell Counts

| Cell Type | Treatment | Geometric Mean (x10⁶/g) | % Reduction vs. Placebo | p-value |

| Total Cells | This compound | 5.5 | 77% | <0.001 |

| Placebo | 24.0 | - | ||

| Neutrophils | This compound | 3.7 | 79% | <0.05 |

| Placebo | 17.0 | - | ||

| Macrophages | This compound | 1.9 | 47% | Not Significant |

| Placebo | 3.6 | - | ||

| Data from Leaker et al.[2][3] |

Table 2: Effect of this compound on Sputum Inflammatory Mediators

| Mediator | Treatment | Concentration (units) | % Reduction vs. Placebo | p-value |

| CXCL1 | This compound | Lower | 25% | <0.05 |

| Placebo | Higher | - | ||

| Neutrophil Elastase | This compound | Lower | 35% | <0.05 |

| Placebo | Higher | - | ||

| Leukotriene B4 (LTB4) | This compound | Lower | 39% | Trend (p=0.075) |

| Placebo | Higher | - | ||

| CXCL8 (IL-8) | This compound | Lower | 52% | Trend (p=0.1) |

| Placebo | Higher | - | ||

| Concentration units were not uniformly provided in the source. Data from Leaker et al.[2][3] |

Clinical Data: Nasal LPS Challenge in Healthy Volunteers

A study by Virtala et al. employed a nasal LPS challenge model to assess the anti-inflammatory effects of this compound.[4]

Table 3: Effect of this compound on Nasal Lavage Fluid

| Parameter | Time Point | This compound Effect (% of Placebo) |

| Leukocyte Count | 6 hours | 48% |

| Leukotriene B4 (LTB4) | 6 hours | 45% |

| Neutrophil Elastase | 24 hours | Reduced |

| Data from Virtala et al.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections provide comprehensive protocols for key experiments cited in this guide.

Human Inhaled LPS Challenge and Sputum Induction

This protocol is based on the methodology described by Leaker et al.[2][3]

Protocol Details:

-

Subject Recruitment: Healthy, non-smoking adult volunteers are recruited.

-

Study Design: A double-blind, placebo-controlled, crossover design is employed with a washout period between treatments.

-

Dosing: Subjects receive either 300 mg of this compound or a matching placebo orally, twice daily for three days.

-

LPS Challenge: On the third day, subjects inhale a controlled dose of LPS.

-

Sputum Induction: Six hours after the LPS challenge, sputum is induced by the inhalation of nebulized hypertonic saline. Subjects are instructed to cough and expectorate into a collection container.

-

Sputum Processing:

-

The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus.

-

The sample is then filtered to remove debris.

-

The cell suspension is centrifuged, and the supernatant is collected for mediator analysis.

-

The cell pellet is resuspended for total and differential cell counting.

-

-

Cell Counting:

-

Total cell counts are performed using a hemocytometer with trypan blue exclusion to assess viability.

-

Differential cell counts (neutrophils, macrophages, eosinophils, lymphocytes) are determined by microscopic examination of cytospin preparations stained with a Romanowsky-type stain.

-

-

Mediator Analysis: Concentrations of inflammatory mediators (e.g., CXCL1, CXCL8, neutrophil elastase, LTB4) in the sputum supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs) or other appropriate immunoassays.

Preclinical Murine Model of Acute Pancreatitis

This protocol is based on methodologies for caerulein-induced pancreatitis in mice, a model relevant to the investigation of this compound's effects on neutrophil infiltration.

Protocol Details:

-

Animal Model: Male C57BL/6 mice are typically used.

-

This compound Administration: this compound is administered via oral gavage at a specified dose (e.g., 50 mg/kg) at a set time before the induction of pancreatitis. A vehicle control group (e.g., mannitol) is also included.

-

Induction of Pancreatitis:

-

Mild Pancreatitis: Hourly intraperitoneal injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for 6-10 hours.

-

Severe Pancreatitis: May involve a higher dose of caerulein or co-administration with LPS.

-

-

Sample Collection: At predetermined time points after induction (e.g., 8, 24, 48 hours), mice are euthanized, and blood, pancreas, and lung tissues are collected.

-

Analysis:

-

Histopathology: Pancreatic and lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess edema, inflammation, and necrosis.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates is measured as a quantitative index of neutrophil infiltration.

-

Pancreatic Enzyme Activity: Serum levels of amylase and lipase, and intrapancreatic trypsin and elastase activity are measured to assess the severity of pancreatitis.

-

Cytokine Measurement: Serum levels of pro-inflammatory cytokines are quantified by ELISA.

-

In Vitro Neutrophil Chemotaxis Assay

This is a general protocol for assessing the direct effect of this compound on neutrophil migration towards a chemoattractant.

Protocol Details:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane (typically 3-5 µm pore size) is used.

-

Assay Setup:

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL8).

-

The isolated neutrophils, pre-incubated with various concentrations of this compound or vehicle control, are placed in the upper chamber.

-

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

The number of neutrophils that have migrated to the lower chamber can be counted using a hemocytometer or an automated cell counter.

-

Alternatively, migrated cells can be lysed, and their quantity determined using a fluorescent dye (e.g., Calcein-AM) or an ATP-based luminescence assay.

-

-

Data Analysis: The results are typically expressed as a percentage of the migration observed in the vehicle control. An IC50 value (the concentration of this compound that inhibits 50% of the chemotactic response) can be calculated.

Discussion and Future Directions

The available data strongly support the role of this compound as a potent inhibitor of neutrophil migration through the blockade of the CXCR2 signaling pathway. The significant reduction in neutrophil influx and associated inflammatory mediators in human challenge studies highlights its therapeutic potential in neutrophil-driven diseases.

While the primary focus has been on neutrophils, the expression of CXCR2 on other immune cells, such as monocytes and mast cells, suggests that this compound may have broader anti-inflammatory effects. However, further research is needed to specifically quantify the impact of this compound on the migration of these cell types.

Preclinical studies in animal models of disease, such as pancreatitis, provide valuable insights into the in vivo efficacy of this compound in reducing inflammatory cell infiltration and tissue damage. Future research should continue to explore the therapeutic utility of this compound in a wider range of inflammatory conditions and further elucidate its effects on the complex interplay of different immune cells in the inflammatory microenvironment. The development of more targeted delivery systems and combination therapies may also enhance the clinical efficacy of CXCR2 antagonism.

Conclusion

This compound is a well-characterized CXCR2 antagonist that effectively inhibits inflammatory cell migration, with a pronounced effect on neutrophils. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of anti-inflammatory therapeutics. The targeted inhibition of the CXCR2 pathway by molecules such as this compound holds significant promise for the treatment of a variety of debilitating inflammatory disorders.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of LPS-induced airway neutrophilic inflammation in healthy volunteers with an oral CXCR2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Airway inflammation evaluated in a human nasal lipopolysaccharide challenge model by investigating the effect of a CXCR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of AZD8309: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8309 is a potent, orally bioavailable small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document provides a detailed technical overview of the discovery, chemical structure, and preclinical and clinical evaluation of this compound. It includes a summary of its chemical properties, a plausible synthetic route based on related compounds, and an examination of its mechanism of action through the CXCR2 signaling pathway. Furthermore, this guide presents quantitative data from key studies in structured tables and details the experimental protocols for the methodologies cited. Visual diagrams of the CXCR2 signaling pathway and a representative experimental workflow are provided to enhance understanding.

Introduction

Neutrophilic inflammation is a hallmark of several chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis. The recruitment and activation of neutrophils at sites of inflammation are largely mediated by the interaction of chemokines, such as CXCL1 and CXCL8, with the CXCR2 receptor on the surface of neutrophils.[1] Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for these conditions. This compound was developed by AstraZeneca as a potent and selective antagonist of CXCR2 to investigate the therapeutic potential of this pathway.[1][2]

Chemical Structure and Properties

This compound is a thiazolo[4,5-d]pyrimidin-2(3H)-one derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one | [3] |

| Chemical Formula | C₁₅H₁₄F₂N₄O₂S₂ | [3][4] |

| Molecular Weight | 384.41 g/mol | [3][4] |

| CAS Number | 333742-48-6 | [3][4] |

| Appearance | Solid | [4] |

| Purity | 98.35% - 99.67% | |

| Solubility | Soluble in DMSO | [5] |

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Discovery and Synthesis

While a detailed publication outlining the specific drug discovery program for this compound is not publicly available, its development as a CXCR2 antagonist by AstraZeneca is documented.[2] The core structure, a thiazolo[4,5-d]pyrimidine, is a known scaffold for kinase inhibitors and other therapeutic agents, suggesting a potential starting point from existing chemical libraries and structure-based drug design.

A plausible synthetic route for this compound, based on the synthesis of related thiazolo[4,5-d]pyrimidine derivatives, is outlined below. The general strategy involves the construction of the core bicyclic ring system followed by the introduction of the side chains.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action: CXCR2 Signaling Pathway

This compound functions as an antagonist of the CXCR2 receptor, a G-protein coupled receptor (GPCR). In response to chemokine binding (e.g., CXCL1, CXCL8), CXCR2 activates intracellular signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. This compound blocks these downstream effects by preventing chemokine binding to the receptor.

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency

This compound is a potent inhibitor of the CXCR2 receptor.

| Assay | Cell Line | Ligand | IC₅₀ | Reference |

| CXCR2 Binding | HEK293 | [¹²⁵I]IL-8 | 4 nM | [5][6] |

Clinical Efficacy in LPS-Induced Airway Inflammation

A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers demonstrated the anti-inflammatory effects of this compound following an inhaled lipopolysaccharide (LPS) challenge.[1]

| Parameter | Treatment Group | Mean Reduction vs. Placebo | p-value | Reference |